5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-anilino-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-9(2)18-13(15-11)14-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGHPVCOFXRNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Construction via α-Haloketone and Thiourea Derivatives
A common method involves cyclization of α-haloketones with thiourea or aminothiophenol derivatives to form the thiazole ring:
- Step 1: Reaction of an α-haloketone (e.g., ethyl 4-bromo-3-oxobutanoate) with thiourea or 2-aminothiophenol under reflux conditions in an appropriate solvent (e.g., ethanol or DMF) to form the thiazole ring.
- Step 2: Introduction of the phenylamino group occurs either by using phenyl-substituted aminothiophenol or by nucleophilic substitution on the thiazole ring.
This method is supported by analogous syntheses of benzothiazole and benzothiazepine derivatives where aminothiophenol reacts with epoxides or α-haloketones to yield substituted thiazoles with high regioselectivity and yields.
Esterification and Purification
- The carboxylic acid group at the 4-position is esterified using ethanol under acidic or basic catalysis to form the ethyl ester.
- Purification is achieved by recrystallization or chromatographic techniques, often yielding high purity (above 98% by HPLC) and melting points consistent with literature values.
Alternative Synthetic Routes from Related Compounds
- Some patents describe preparation of related thiazole and isoxazole carboxylic acid esters via condensation of ethyl acetoacetate derivatives with amines and subsequent ring closure under controlled temperature and solvent conditions.
- These processes emphasize controlling reaction temperature (generally 75–150 °C) and using bases like potassium carbonate or triethylamine to facilitate cyclization and substitution steps.
- Use of solvents such as dimethylformamide (DMF), ethyl acetate, and ethanol is common for reaction and work-up steps.
- Drying agents like sodium sulfate are used to remove moisture before solvent evaporation under vacuum to isolate the product.
Representative Preparation Procedure (Based on Patent WO2012032528A2)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Preparation of intermediate | Compound (XIX) + DMF + K2CO3 + isobutyl bromide, heated at 80–85 °C for 5 hours | Alkylation to introduce substituent on thiazole precursor | Reaction mixture filtered and washed |
| 2. Extraction & washing | Water added, stirred, filtered; dissolved in ethyl acetate, washed with water | Separation of organic layer and purification | Organic layer dried over sodium sulfate |
| 3. Solvent removal & recrystallization | Solvent distilled off under vacuum; residue treated with methanol at 50–55 °C for 15 minutes | Crystallization of ethyl ester product | Yield: 90%, Purity: 98.4% (HPLC), Melting point: 204–210 °C |
This method highlights the importance of controlled temperature, solvent choice, and purification to achieve high yield and purity.
Comparative Analysis of Preparation Methods
| Aspect | Method Using α-Haloketone + Thiourea/Aminothiophenol | Method Using Ethyl Acetoacetate Derivatives | Notes |
|---|---|---|---|
| Starting materials | α-Haloketones, aminothiophenols | Ethyl acetoacetate, triethylorthoformate, hydroxylamine sulfate | Both provide thiazole or isoxazole cores |
| Reaction conditions | Reflux in ethanol or DMF; 80–160 °C | 75–150 °C with controlled cooling for cyclization | Temperature control critical for selectivity |
| Key reagents | Potassium carbonate, isobutyl bromide | Sodium acetate, trifluoroacetic acid salts | Bases and salts facilitate ring closure |
| Purification | Recrystallization, washing, drying | Extraction, drying, rotary evaporation | High purity (>98%) achievable |
| Yield | Up to 90% reported | 80–85% crude yield reported | Comparable yields |
Research Findings and Notes
- The preparation methods emphasize minimizing by-products and impurities, such as isomeric impurities and cyanide derivatives, by controlling reaction temperature and reagent addition rates.
- Use of reverse addition techniques and low-temperature conditions reduces side reactions and improves product quality.
- Analytical methods such as HPLC and melting point determination are standard for confirming purity and identity.
- Drying over sodium sulfate and vacuum distillation are essential for removing moisture and solvents, ensuring product stability.
- While direct synthesis of 5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester is less frequently detailed explicitly, analogous methods for similar thiazole esters provide a reliable framework for its preparation.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Purpose/Effect |
|---|---|---|
| Reaction Temperature | 75–160 °C | Facilitates ring formation and substitution |
| Solvents | Ethanol, DMF, Ethyl acetate | Medium for reaction and extraction |
| Bases | Potassium carbonate, triethylamine | Promote cyclization and substitution |
| Drying Agent | Sodium sulfate | Remove moisture before solvent removal |
| Purification | Recrystallization, filtration, chromatography | Achieve >98% purity |
| Yield | 80–90% | Efficient synthesis |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its biological activities.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs primarily differ in substituents on the phenylamino group or the thiazole core. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Electron-Withdrawing Substituents: Derivatives with trifluoromethyl (CF₃) groups (e.g., 4-CF₃-phenylamino) exhibit increased metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
- Polar Groups: Methoxy (OCH₃) or amino (NH₂) substituents enhance solubility and hydrogen-bonding capacity, which may improve binding to hydrophilic targets .
- Direct vs. Amino-Linked Phenyl Groups: Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (direct phenyl attachment) lacks the amino linker, reducing conformational flexibility compared to the target compound’s phenylamino group .
Biological Activity
Overview
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester (CAS No. 1770676-72-6) is a heterocyclic compound belonging to the thiazole family, characterized by its sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research.
Target and Mode of Action
The compound exhibits potent inhibitory activity against various human cancer cell lines, primarily through the inhibition of key enzymes such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinases. These targets are crucial for tumor growth and proliferation, making this compound a candidate for anticancer therapies.
Biochemical Pathways
this compound interacts with cytochrome P450 enzymes, influencing drug metabolism significantly. Its ability to modulate metabolic pathways can lead to alterations in cellular processes such as apoptosis and proliferation.
Cellular Effects
The compound's effects on cellular processes include:
- Gene Expression Modulation : It affects the expression of genes involved in metabolic pathways, which can lead to significant changes in cellular metabolism.
- Cell Signaling Pathways : The compound can influence various signaling pathways, impacting cell survival and death mechanisms.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound are dose-dependent:
- Low Doses : May enhance metabolic pathway modulation and gene expression beneficial for cellular functions.
- High Doses : Can result in toxicity, disrupting cellular processes and leading to adverse effects.
Metabolic Pathways
The compound is involved in several crucial metabolic pathways. Its interactions with enzymes can affect metabolic flux and levels of metabolites, showcasing its potential as a modulator in biochemical reactions. Notably, its interaction with cytochrome P450 enzymes is essential for predicting its pharmacokinetic properties.
Transport and Distribution
The transport mechanisms of this compound within biological systems involve specific transporters that mediate its localization and accumulation in target tissues. Understanding these mechanisms is vital for optimizing its therapeutic applications.
Subcellular Localization
The localization of this compound within cells can significantly impact its biological activity. It may be directed to specific organelles or compartments through targeting signals, which is crucial for its interaction with biomolecules.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications:
- Anticancer Activity : In vitro studies demonstrated that derivatives of 5-Methyl-2-phenylaminothiazole exhibited IC50 values ranging from 10.03 to 54.58 µg/mL against various cancer cell lines, indicating significant anticancer properties.
- Antimicrobial Properties : Research into thiazole derivatives has shown promising antimicrobial activity, suggesting that modifications at specific positions enhance biological efficacy .
- Pharmacological Applications : The compound is being explored as a lead candidate for drug development due to its diverse pharmacological profile, including potential uses in treating infections and cancer .
Summary Table of Biological Activities
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Methoxyphenylamine | NaOAc | Acetic acid | ~75 | |
| 2-Aminothiazole derivative | H2SO4 | Ethanol | ~68 |
Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methyl, phenylamino groups). For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.3 ppm (CH2) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C13H14N2O2S has a theoretical MW of 274.08 g/mol) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
- HPLC-PDA : Assess purity (>95% required for pharmacological studies) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced: How can computational modeling predict the compound’s bioactivity and guide structural modifications?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2 or kinases). The thiazole core and phenylamino group may form π-π stacking or hydrogen bonds with active sites .
- QSAR Studies : Correlate electronic (e.g., Hammett constants) or steric parameters of substituents (e.g., methyl vs. fluoro groups) with bioactivity data from in vitro assays .
- MD Simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardize Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times can skew results. Use NIH/NCATS guidelines for reproducibility .
- Evaluate Metabolite Interference : Test if ester hydrolysis (to the carboxylic acid) occurs in vitro, which may alter activity. Use LC-MS to identify metabolites .
- Cross-Validate Targets : Combine kinase profiling panels and transcriptomics to identify off-target effects .
Advanced: What strategies optimize regioselectivity in derivatization reactions (e.g., hydrolysis, amidation)?
Methodological Answer:
- Hydrolysis : Use NaOH/EtOH for ester-to-acid conversion. Microwave-assisted conditions (100°C, 20 min) improve selectivity over thermal methods .
- Amidation : Activate the carboxylic acid with EDCl/HOBt, then react with primary amines. Monitor by 19F NMR if fluorinated amines are used .
- Protecting Groups : Temporarily protect the phenylamino group with Boc to prevent side reactions during derivatization .
Advanced: How to design experiments for studying structure-activity relationships (SAR) in anti-inflammatory applications?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) .
- In Vitro Assays : Measure COX-2 inhibition using a colorimetric kit (e.g., Cayman Chemical) and compare IC50 values .
- In Vivo Models : Use carrageenan-induced paw edema in rats, with indomethacin as a positive control.
- Data Analysis : Apply multivariate regression to link substituent properties (logP, polarizability) to activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
